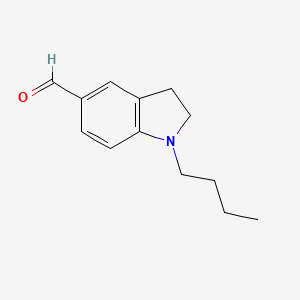
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are crucial for obtaining a good yield of the desired product.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques and equipment to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-2,3-dihydro-1H-indole-3-carbaldehyde
- 1-Butyl-2,3-dihydro-1H-indole-4-carbaldehyde
- 1-Butyl-2,3-dihydro-1H-indole-6-carbaldehyde
Uniqueness
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the carbaldehyde group can affect the compound’s interaction with molecular targets, leading to distinct biological effects .
Eigenschaften
CAS-Nummer |
313479-66-2 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-butyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-2-3-7-14-8-6-12-9-11(10-15)4-5-13(12)14/h4-5,9-10H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
VWFUZSFVSZMSNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC2=C1C=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


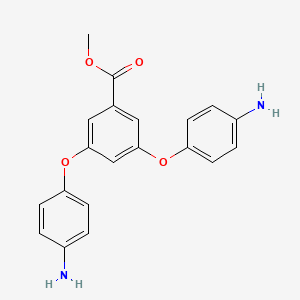
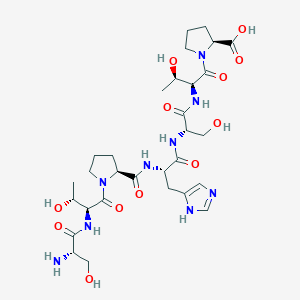
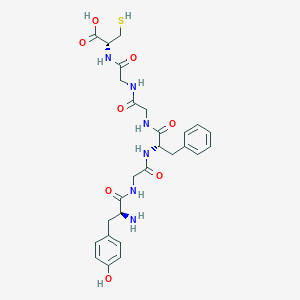
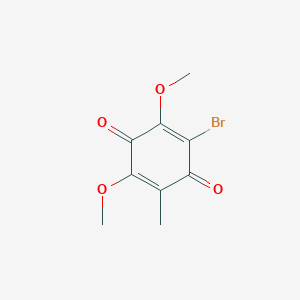
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
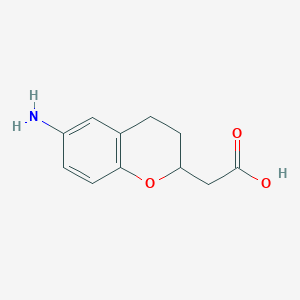
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
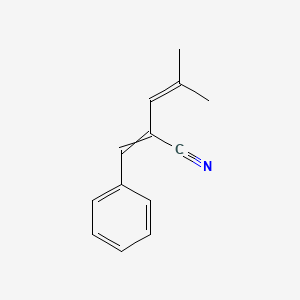
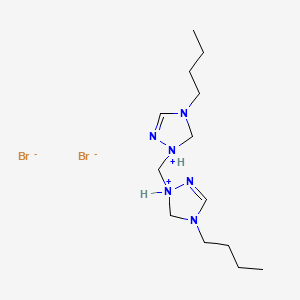
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
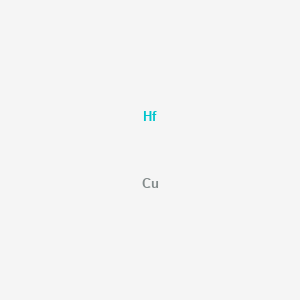
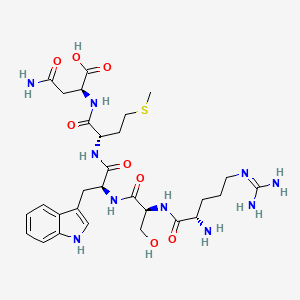
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
